6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
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Overview
Description
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid is a chemical compound with the molecular formula C16H18N2O3S. It is a member of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylhydrazine derivative with a suitable β-keto ester, followed by cyclization and subsequent introduction of the propylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1-phenyl-4-(methylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- 6-Oxo-1-phenyl-4-(ethylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- 6-Oxo-1-phenyl-4-(butylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
Uniqueness
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid is unique due to its specific propylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-8-20-11-9-12(17)16(15-13(11)14(18)19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMYLMTVQXZRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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